

Unveiling the Stability Landscape of Sofosbuvir and Its Impurities: A Comparative Analysis

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring drug safety and efficacy. This guide provides a comparative stability study of the antiviral drug Sofosbuvir and its primary degradation products under various stress conditions, supported by experimental data and detailed methodologies.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes metabolic activation to inhibit the viral RNA polymerase.^[1] However, like any pharmaceutical compound, it is susceptible to degradation under certain environmental conditions, leading to the formation of impurities. These degradation products can potentially impact the drug's potency and safety profile. This guide summarizes the findings from forced degradation studies, offering a clear comparison of the stability of Sofosbuvir and its identified impurities.

Comparative Stability Under Stress Conditions

Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is primarily susceptible to degradation under acidic, alkaline, and oxidative conditions.^{[2][3][4]} Conversely, the drug demonstrates notable stability under thermal and photolytic stress.^{[2][4]}

A summary of the degradation of Sofosbuvir under various stress conditions is presented in the table below:

Stress Condition	Reagent/Parameter	Duration	Temperature	Degradation of Sofosbuvir (%)	Identified Impurities
Acidic Hydrolysis	0.1N HCl	6 hours	70°C	23% [2]	DP I (m/z 488), Acid Degradation Impurity [2] [4]
Alkaline Hydrolysis	0.1N NaOH	10 hours	70°C	50% [2]	DP II (m/z 393.3), Base Degradation Impurity A, Base Degradation Impurity B [2] [4]
Oxidative Degradation	3% H ₂ O ₂	7 days	70°C	19.02% [2]	DP III (m/z 393), Oxidative Degradation Product [2] [4]
Thermal Degradation	Heat	21 days	50°C	No degradation observed [2]	-
Photolytic Degradation	Sunlight	21 days	Ambient	No degradation observed [2]	-

Characterization of Major Sofosbuvir Impurities

Several degradation products of Sofosbuvir have been identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[4\]](#)[\[5\]](#) The table below provides a summary of the key identified impurities.

Impurity Name	Molecular Formula	Molecular Weight (g/mol)	Formation Condition
Acid Degradation Impurity	C ₁₆ H ₁₈ FN ₂ O ₈ P	416.08[4]	Acidic Hydrolysis
Base Degradation Impurity A	C ₁₆ H ₂₅ FN ₃ O ₉ P	453.13[4]	Alkaline Hydrolysis
Base Degradation Impurity B	C ₁₃ H ₁₉ FN ₃ O ₉ P	411.08[4]	Alkaline Hydrolysis
Oxidative Degradation Product	C ₂₂ H ₂₇ FN ₃ O ₉ P	527.15[4]	Oxidative Degradation
DP I	-	m/z 488[2]	Acidic Hydrolysis
DP II	-	m/z 393.3[2]	Alkaline Hydrolysis
DP III	-	m/z 393[2]	Oxidative Degradation

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies and the analytical techniques used for the separation and identification of Sofosbuvir and its impurities.

Forced Degradation (Stress Testing) Protocol

The forced degradation of Sofosbuvir was carried out under the stress conditions recommended by ICH guidelines to establish its intrinsic stability.[2][4]

- Acid Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N hydrochloric acid and refluxed at 70°C for 6 hours.[2]
- Alkaline Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N sodium hydroxide and refluxed at 70°C for 10 hours.[2]
- Oxidative Degradation: A solution of Sofosbuvir was treated with 3% hydrogen peroxide at 70°C for 7 days.[2] In another study, degradation was induced using cerium (IV) in a sulfuric

acid medium at 100°C for 25 minutes.[6]

- Thermal Degradation: A stock solution of Sofosbuvir was exposed to a temperature of 50°C for 21 days.[2]
- Photolytic Degradation: A stock solution of Sofosbuvir was exposed to direct sunlight for 21 days.[2]

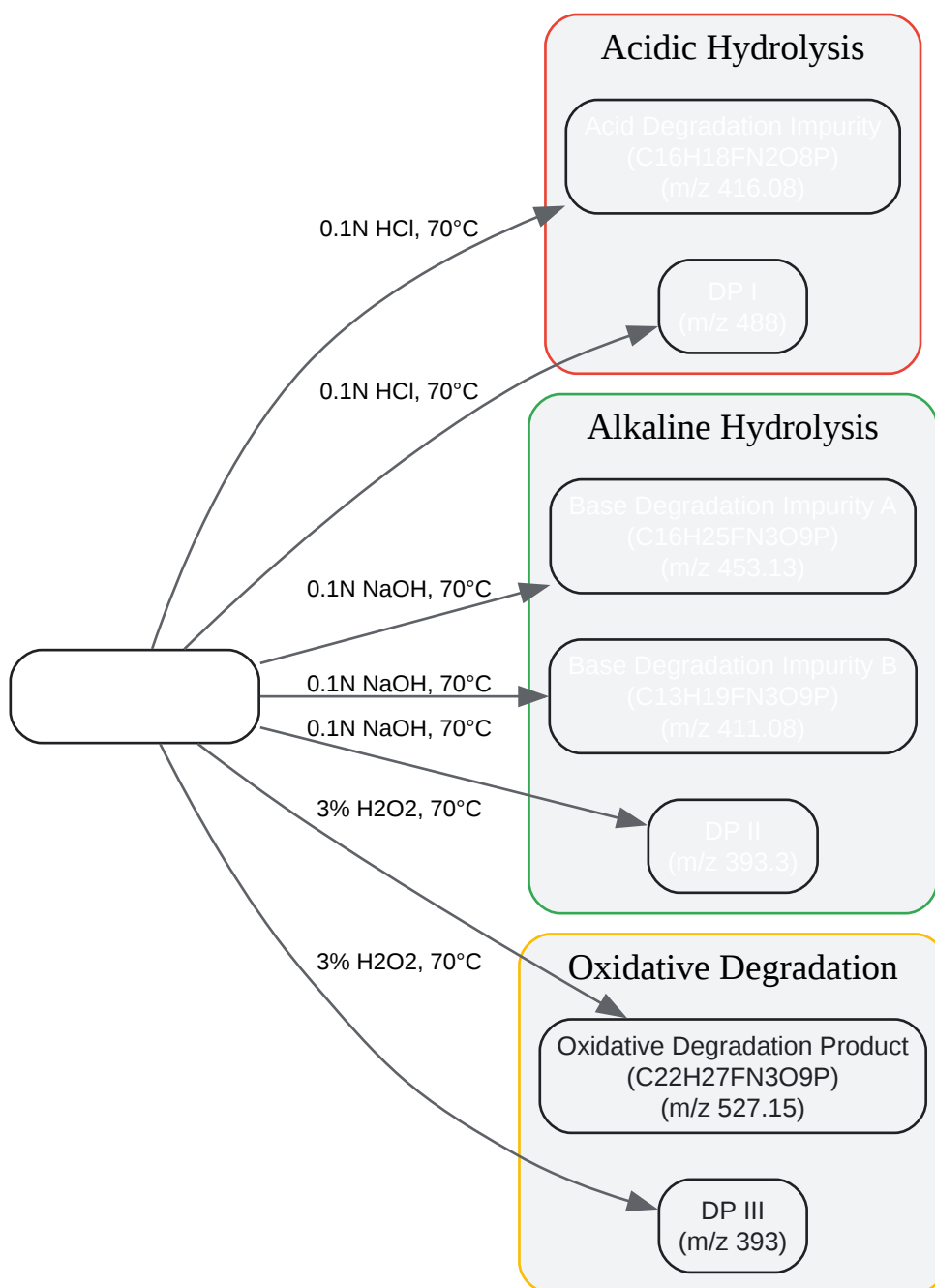
Analytical Methodology

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed for the separation and quantification of Sofosbuvir and its degradation products.[2]

- Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[7]
- Mobile Phase: A mixture of methanol and water (50:50 v/v) containing 0.1% formic acid.[2]
- Flow Rate: 1.0 mL/min.[2]
- Detection Wavelength: 260 nm.[2]
- Injection Volume: 20 µL.[2]

Visualizing the Degradation Pathway

The following diagram illustrates a plausible degradation pathway of Sofosbuvir under various stress conditions, leading to the formation of the identified impurities.

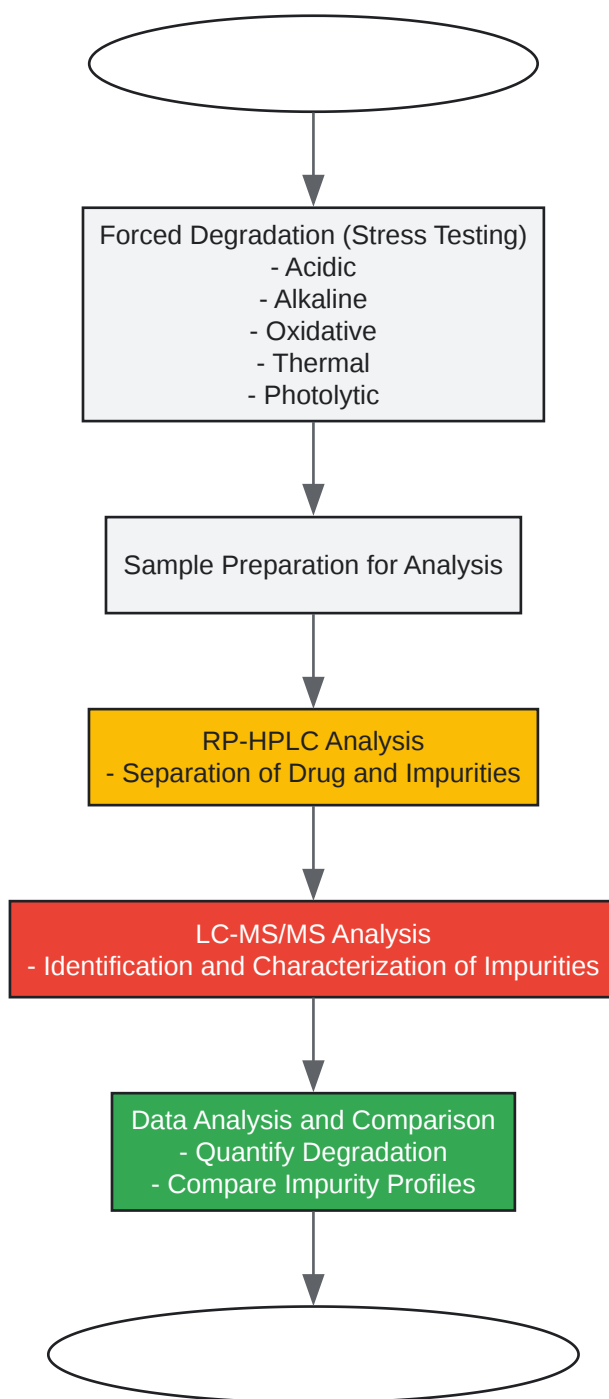


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Caption: Sofosbuvir degradation pathway under stress conditions.

Experimental Workflow

The logical workflow for conducting a comparative stability study of Sofosbuvir impurities is outlined in the diagram below.



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Caption: Workflow for Sofosbuvir stability study.

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